molecular formula C7H3Br2N3O2 B1396285 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide CAS No. 1082747-32-7

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide

Cat. No.: B1396285
CAS No.: 1082747-32-7
M. Wt: 320.93 g/mol
InChI Key: JZFBDNJBKVGDJU-UHFFFAOYSA-N
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Description

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide is a synthetic organic compound belonging to the benzotriazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide typically involves the bromination of 1,2,4-benzotriazin-3(4H)-one. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-benzotriazine derivatives, while substitution reactions can produce a variety of functionalized benzotriazine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the benzotriazine core play crucial roles in binding to these targets, leading to the modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzotriazin-3(4H)-one: The parent compound without bromine substitution.

    5-Bromo-1,2,4-benzotriazin-3(4H)-one: A mono-brominated derivative.

    7-Bromo-1,2,4-benzotriazin-3(4H)-one: Another mono-brominated derivative.

Uniqueness

5,7-Dibromo-1,2,4-benzotriazin-3(4H)-one 1-oxide is unique due to the presence of two bromine atoms at specific positions on the benzotriazine ring, which can significantly influence its chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts.

Properties

IUPAC Name

5,7-dibromo-1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O2/c8-3-1-4(9)6-5(2-3)12(14)11-7(13)10-6/h1-2H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFBDNJBKVGDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=O)N[N+](=C21)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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